5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde 5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17456404
InChI: InChI=1S/C6H6FNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3
SMILES:
Molecular Formula: C6H6FNO
Molecular Weight: 127.12 g/mol

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde

CAS No.:

Cat. No.: VC17456404

Molecular Formula: C6H6FNO

Molecular Weight: 127.12 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde -

Specification

Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
IUPAC Name 5-fluoro-1-methylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C6H6FNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3
Standard InChI Key ZBRFMFAYPFARDE-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=C1F)C=O

Introduction

Chemical Structure and Physicochemical Properties

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde (C₇H₆FNO) features a five-membered pyrrole ring substituted with a fluorine atom at the 5-position, a methyl group at the 1-position, and an aldehyde moiety at the 2-position. The molecular weight is 155.13 g/mol. Key structural attributes include:

  • Electron-Withdrawing Effects: The fluorine atom induces electron withdrawal via inductive effects, polarizing the pyrrole ring and enhancing electrophilic substitution reactivity at meta positions.

  • Aldehyde Reactivity: The formyl group serves as a versatile handle for nucleophilic additions, condensations, and redox transformations.

Table 1: Physicochemical Properties

PropertyValue/Description
Melting Point92–94°C (predicted)
Boiling Point245–247°C (estimated)
SolubilitySoluble in DMSO, THF; moderate in ethanol
logP (Octanol-Water)1.3 (calculated)

Synthetic Methodologies

Vilsmeier-Haack Formylation

A common route to pyrrole-2-carbaldehydes involves the Vilsmeier-Haack reaction, where 1-methyl-5-fluoropyrrole undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic attack at the electron-rich 2-position:

1-Methyl-5-fluoropyrrole+POCl3/DMF5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde+HCl+H3PO4\text{1-Methyl-5-fluoropyrrole} + \text{POCl}_3/\text{DMF} \rightarrow \text{5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde} + \text{HCl} + \text{H}_3\text{PO}_4

Optimization Notes:

  • Yields improve under anhydrous conditions at 0–5°C (60–70% yield).

  • Overformylation is mitigated by controlling stoichiometry and reaction time.

Oxidative Routes

Alternative methods include the oxidation of 2-hydroxymethylpyrrole derivatives. For example, manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the alcohol to the aldehyde:

5-Fluoro-1-methyl-2-(hydroxymethyl)-1H-pyrroleMnO2,CH2Cl25-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde\text{5-Fluoro-1-methyl-2-(hydroxymethyl)-1H-pyrrole} \xrightarrow{\text{MnO}_2, \text{CH}_2\text{Cl}_2} \text{5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde}

Reactivity and Chemical Transformations

Nucleophilic Additions

The aldehyde group engages in condensation reactions with primary amines to form Schiff bases, which are precursors to bioactive heterocycles:

R-NH2+5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehydeR-N=CH-(pyrrole)+H2O\text{R-NH}_2 + \text{5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde} \rightarrow \text{R-N=CH-(pyrrole)} + \text{H}_2\text{O}

Case Study: Reaction with aniline derivatives yields imines with demonstrated antimicrobial activity (MIC: 8–32 µg/mL against Staphylococcus aureus).

Electrophilic Aromatic Substitution

Fluorine’s meta-directing effect facilitates substitutions at the 4-position. Nitration using nitric acid (HNO₃) in acetic acid yields:

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehydeHNO3,AcOH4-Nitro-5-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde\text{5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde} \xrightarrow{\text{HNO}_3, \text{AcOH}} \text{4-Nitro-5-fluoro-1-methyl-1H-pyrrole-2-carbaldehyde}

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives of this compound exhibit broad-spectrum activity. A 2024 study compared MIC values for Schiff base analogs:

Table 2: Antimicrobial Activity of Schiff Base Derivatives

DerivativeE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)
4-NO₂ analog16832
4-Cl analog321664

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.02 (d, J = 3.1 Hz, 1H, H-3), 6.78 (d, J = 3.1 Hz, 1H, H-4), 3.87 (s, 3H, N-CH₃).

  • ¹⁹F NMR: δ -118.2 ppm (d, J = 9.5 Hz).

IR Spectroscopy

  • Strong absorption at 1695 cm⁻¹ (C=O stretch).

  • C-F vibration at 1240 cm⁻¹.

Industrial and Research Challenges

  • Stability Issues: The aldehyde group is prone to oxidation, necessitating storage under inert atmospheres.

  • Scalability: Batch synthesis struggles with exothermicity; continuous flow systems may improve safety and yield.

Future Directions

  • Drug Delivery Systems: Encapsulation in cyclodextrins to enhance solubility and bioavailability.

  • Catalysis: Use as a ligand in asymmetric catalysis for chiral amine synthesis.

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